molecular formula C15H12Cl2O2 B4867479 2,3-dimethylphenyl 2,4-dichlorobenzoate

2,3-dimethylphenyl 2,4-dichlorobenzoate

Cat. No.: B4867479
M. Wt: 295.2 g/mol
InChI Key: AGWWDZXGNAMDEE-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 2,4-dichlorobenzoate is an aromatic ester compound comprising a 2,4-dichlorobenzoate moiety esterified with a 2,3-dimethylphenyl group. The molecular formula is C₁₅H₁₂Cl₂O₂, with a molecular weight of 307.16 g/mol. The chlorine atoms at positions 2 and 4 on the benzoate ring confer strong electron-withdrawing effects, while the methyl groups at positions 2 and 3 on the phenyl ring introduce steric hindrance and moderate electron-donating properties. This structural duality makes the compound versatile in applications such as agrochemical intermediates, polymer stabilizers, and pharmaceutical precursors .

Properties

IUPAC Name

(2,3-dimethylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-9-4-3-5-14(10(9)2)19-15(18)12-7-6-11(16)8-13(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWWDZXGNAMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-dimethylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Properties

Compound Name Molecular Formula Substituents (Benzoate Ring) Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₅H₁₂Cl₂O₂ 2-Cl, 4-Cl 2-CH₃, 3-CH₃ 307.16 High thermal stability; agrochemical intermediate
Methyl 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 2-Cl, 4-Cl - 205.04 Organic synthesis intermediate; simpler ester
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate C₁₇H₁₀Cl₃NO₃ 2-Cl, 4-Cl Oxazole + 4-Cl 382.62 Pharmaceutical research (bioactivity)
Ethyl 2,6-dichloro-3-methoxybenzoate C₁₀H₁₀Cl₂O₃ 2-Cl, 6-Cl, 3-OCH₃ - 265.10 Herbicide precursor; methoxy enhances solubility
2,4-Dichlorophenyl benzoate C₁₃H₈Cl₂O₂ 2-Cl, 4-Cl - 271.11 Crystalline solid; studied for packing behavior

Key Findings

Substituent Positioning :

  • Chlorine at 2,4-positions (as in the target compound) creates a stronger electron-deficient benzoate ring compared to 2,3- or 3,4-dichloro analogs, favoring nucleophilic substitution reactions .
  • Methyl groups at 2,3-positions on the phenyl ring increase steric hindrance, reducing reactivity in ester hydrolysis compared to unsubstituted phenyl esters (e.g., methyl 2,4-dichlorobenzoate) .

Biological Activity :

  • Halogenated benzoates with bulky substituents (e.g., oxazole in [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate) exhibit enhanced bioactivity due to improved lipid solubility and target binding .
  • The target compound’s methyl groups may limit bioavailability compared to smaller esters like methyl 2,4-dichlorobenzoate, which is more readily metabolized .

Physical Properties :

  • Crystallographic studies of 2,4-dichlorophenyl benzoate reveal a dihedral angle of 47.8° between aromatic rings, influencing melting points and solubility . Similar effects are expected in the target compound.
  • Ethyl 2,6-dichloro-3-methoxybenzoate’s methoxy group improves solubility in polar solvents, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dimethylphenyl 2,4-dichlorobenzoate
Reactant of Route 2
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2,3-dimethylphenyl 2,4-dichlorobenzoate

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